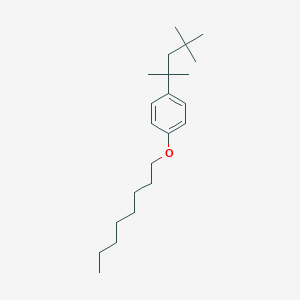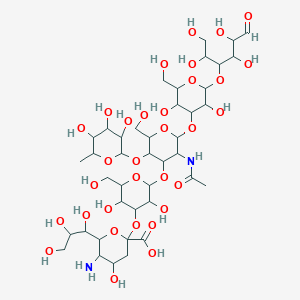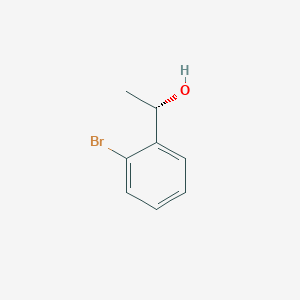
1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene, also known as OTB, is a chemical compound used in various scientific research applications. This compound has gained significant attention due to its unique chemical structure and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene is not fully understood. However, it is believed that 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene exerts its biological effects by modulating various cellular pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects
1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene has also been shown to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene has several advantages for use in lab experiments, including its unique chemical structure, which allows for the synthesis of various derivatives and analogs. However, 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene. One potential direction is the synthesis of novel 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene derivatives and analogs with improved solubility and biological activity. Another potential direction is the study of the molecular mechanisms underlying the biological effects of 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene. Additionally, 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene may have potential applications in the development of new drugs for the treatment of various diseases.
Applications De Recherche Scientifique
1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene has been extensively studied for its potential applications in various scientific fields, including materials science, organic electronics, and medicinal chemistry. In materials science, 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene has been used as a building block for the synthesis of various polymers and materials. In organic electronics, 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. In medicinal chemistry, 1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene has been studied for its potential use as an anticancer agent.
Propriétés
Numéro CAS |
111153-58-3 |
|---|---|
Nom du produit |
1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene |
Formule moléculaire |
C22H38O |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
1-octoxy-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C22H38O/c1-7-8-9-10-11-12-17-23-20-15-13-19(14-16-20)22(5,6)18-21(2,3)4/h13-16H,7-12,17-18H2,1-6H3 |
Clé InChI |
IBVPNYNWBMKPFS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(C)(C)CC(C)(C)C |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C(C)(C)CC(C)(C)C |
Synonymes |
1-Octyloxy-4-(1,1,3,3-tetramethylbutyl)benzene |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)



![ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate](/img/structure/B54499.png)





![[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B54514.png)

